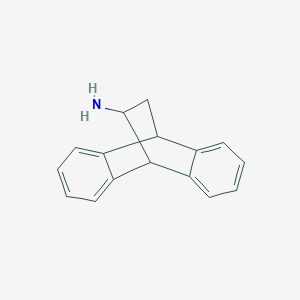

9,10-Dihydro-9,10-ethanoanthracen-11-amine

Description

Structure

3D Structure

Properties

CAS No. |

72720-40-2 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine |

InChI |

InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2 |

InChI Key |

URRYLKCWJQMOQX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dihydro 9,10 Ethanoanthracen 11 Amine and Its Precursors/derivatives

Retrosynthetic Analysis of the 9,10-Dihydro-9,10-ethanoanthracen-11-amine Core

A retrosynthetic analysis of the target molecule, this compound, identifies the central ethanoanthracene framework as the key structural feature. The most logical disconnection is through the two carbon-carbon bonds forming the ethano bridge, which points directly to a [4+2] cycloaddition, or Diels-Alder reaction.

This disconnection reveals anthracene (B1667546) as the four-electron (4π) diene component and a two-electron (2π) dienophile as the synthetic precursors. The amine functionality at the C-11 position suggests that the dienophile must contain a functional group that can be either directly carried through the reaction or, more commonly, converted into an amine post-cycloaddition. A common and versatile approach involves using a dienophile with carboxylic acid functionalities, such as maleic anhydride (B1165640) or fumaric acid derivatives. These precursors lead to dicarboxylic acid adducts which can then be transformed into amines through reactions like the Curtius rearrangement. For instance, the synthesis of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene has been achieved via a pathway involving the Curtius rearrangement of an acyl azide (B81097) derived from the initial Diels-Alder adduct. researchgate.net

Diels-Alder Cycloaddition Strategies for Ethanoanthracene Scaffold Formation

The Diels-Alder reaction is a powerful and widely used method for constructing the 9,10-dihydro-9,10-ethanoanthracene (B1295376) skeleton. edubirdie.com In this reaction, the central ring of anthracene acts as the diene, reacting across its 9 and 10 positions with a suitable dienophile. researchgate.net This cycloaddition is thermally reversible, and the stability of the resulting adduct is a key consideration. researchgate.net

A classic example is the reaction between anthracene and maleic anhydride, often conducted by refluxing in a solvent like xylene, to produce 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. edubirdie.comtruman.edu Solvent-free, or "neat," reaction conditions have also been developed, offering a greener alternative that can proceed faster and simplify product workup. truman.edu Other dienophiles, such as diethyl fumarate, react with anthracene to yield the corresponding trans-dicarboxylate adduct. blogspot.comresearchgate.net

| Diene | Dienophile | Product | Reference |

| Anthracene | Maleic Anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | edubirdie.comtruman.edu |

| Anthracene | Diethyl Fumarate | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate | blogspot.comresearchgate.net |

| 9-Allylanthracene | α-Bromoacrolein | Propanoanthracene derivative (key intermediate for homologues) | mdpi.com |

The Diels-Alder reaction is a concerted pericyclic reaction, and its stereochemistry is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For example:

Maleic anhydride , a cis-dienophile, reacts with anthracene to give the cis-adduct, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. edubirdie.com

Diethyl fumarate , a trans-dienophile, yields the corresponding trans-adduct, diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate. blogspot.comresearchgate.net

The reaction occurs exclusively at the 9 and 10 positions of the central anthracene ring. This regioselectivity is driven by the fact that addition to the central ring results in a smaller loss of aromatic resonance energy compared to addition across one of the terminal rings. researchgate.net

Substituents on both the diene (anthracene) and the dienophile can significantly impact the Diels-Alder reaction's rate and selectivity. The reaction between 9-substituted anthracenes and monosubstituted dienophiles can lead to different regioisomers. orientjchem.org For example, the cycloaddition of 9-nitroanthracene (B110200) with acrylic acid yields both possible adducts, with the non-vicinal isomer predominating. orientjchem.org In contrast, the reaction with methyl acrylate (B77674) yielded only the non-vicinal isomer. orientjchem.org

The electronic nature of the substituents plays a crucial role. Typically, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction in a normal-electron-demand Diels-Alder cycloaddition. The versatility of this reaction allows for the synthesis of a wide array of substituted ethanoanthracene scaffolds, which serve as precursors to various functionalized molecules. researchgate.netresearchgate.net

Derivatization Pathways for Amine Introduction and Modification

Once the ethanoanthracene scaffold is formed, the next critical phase is the introduction and modification of the amine functionality. The choice of pathway depends heavily on the functional groups present in the initial Diels-Alder adduct.

A robust method for converting dicarboxylic acid derivatives into diamines is the Curtius rearrangement . A reported synthesis for 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene starts with the Diels-Alder reaction between anthracene and fumaryl (B14642384) chloride. researchgate.net The resulting diacid chloride is converted to an acyl azide, which then undergoes a thermal Curtius rearrangement, followed by saponification, to yield the racemic diamine. researchgate.net This diamine has proven valuable as a chiral backbone for ligands in asymmetric catalysis. researchgate.net

Other pathways can lead to mono-amino derivatives. For instance, the synthesis of 11-amino-9,10-dihydro-9,10-ethanoanthracen-12-ylcarboxylic acid has been reported, demonstrating that selective functionalization is achievable. researchgate.net

The most common precursors for amine introduction are the dicarboxylic acid derivatives of the ethanoanthracene core. The synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride from anthracene and maleic anhydride is a foundational and frequently performed reaction in this field. edubirdie.comtruman.edu This anhydride is a versatile intermediate that can be readily converted to other derivatives.

Hydrolysis of the anhydride with acid yields the corresponding diacid, 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid. researchgate.net This diacid, or the anhydride itself, can then be used to generate a variety of other functional groups.

The dicarboxylic acid and its anhydride are readily converted into esters and hydrazides, which are important intermediates for further transformations.

Esters : The reaction of the anhydride or diacid with an alcohol, typically under acidic conditions, yields the corresponding diester. For example, reacting the adduct with ethanol (B145695) produces diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate. blogspot.com

Hydrazides : Treatment of the dicarboxylic acid derivative with hydrazine (B178648) hydrate (B1144303) produces the diacid hydrazide. researchgate.net Specifically, 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide has been synthesized and used as a monomer for the preparation of new polyhydrazides. researchgate.net

These derivatives serve as crucial stepping stones for building more complex molecules, including the target amine structures.

| Precursor | Reagent | Product | Reference |

| 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Water/Acid | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid | researchgate.net |

| 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | Ethanol | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | blogspot.com |

| 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid derivative | Hydrazine Hydrate | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dihydrazide | researchgate.net |

Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Acid Derivatives as Precursors

Conversion of Carboxylic Acid/Ester to Amine Functionality

The transformation of a carboxylic acid or ester group at the 11-position of the 9,10-dihydro-9,10-ethanoanthracene skeleton into an amine is a key synthetic route. This is typically achieved through rearrangement reactions of carboxylic acid derivatives, such as the Curtius, Schmidt, or Hofmann rearrangements.

The Curtius rearrangement , for instance, has been successfully utilized in the synthesis of the related 11,12-diamine derivative. This reaction proceeds through an acyl azide intermediate, which is generated from a carboxylic acid derivative. Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the primary amine. A notable application of this method is the synthesis of 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, where a Diels-Alder reaction between anthracene and fumaryl chloride provides the initial diacid chloride. This is then converted to a diacyl azide, which undergoes a thermal Curtius rearrangement and subsequent saponification to afford the racemic diamine mdpi.comresearchgate.net.

The Schmidt reaction offers a more direct conversion of a carboxylic acid to an amine in a one-pot process. This reaction involves treating the carboxylic acid with hydrazoic acid under acidic conditions. The mechanism involves the formation of an acylium ion, which then reacts with hydrazoic acid. A rearrangement with the expulsion of nitrogen gas leads to a protonated isocyanate, which is then hydrolyzed to the amine. While specific examples for the 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid are not prevalent in readily available literature, the general applicability of the Schmidt reaction to carboxylic acids suggests its potential as a viable synthetic route.

Similarly, the Hofmann rearrangement provides a pathway to amines from primary amides. This reaction involves treating the amide with bromine and a strong base to form an intermediate isocyanate, which is then hydrolyzed to the primary amine with one fewer carbon atom. To apply this method for the synthesis of this compound, the corresponding 11-carboxamide would be required as the starting material. Various reagents can be used in place of bromine, such as sodium hypochlorite (B82951) or N-bromosuccinimide.

| Rearrangement Reaction | Starting Material | Key Intermediate |

| Curtius Rearrangement | Acyl azide | Isocyanate |

| Schmidt Reaction | Carboxylic acid | Protonated azido (B1232118) ketone |

| Hofmann Rearrangement | Primary amide | N-bromoamide |

Direct Amination Approaches

Direct amination methods offer an alternative to the multi-step sequences involving carboxylic acid derivatives. A prominent strategy in this category is the reductive amination of a ketone. This approach would involve the synthesis of 9,10-dihydro-9,10-ethanoanthracen-11-one (B11947170) as a key intermediate.

Reductive amination involves the reaction of the ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the ketone. This method is highly versatile and widely used for the synthesis of primary, secondary, and tertiary amines. For the synthesis of the target primary amine, ammonia would be used as the nitrogen source. The reaction is typically carried out as a one-pot procedure, offering a more convergent synthetic route.

Formation of Related Diamine Structures (e.g., 9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine)

The synthesis of vicinal diamines on the ethanoanthracene framework, particularly 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine (B13399744), has been a subject of significant interest due to their application as chiral ligands in asymmetric catalysis. A convenient and scalable synthesis for this diamine has been developed mdpi.comresearchgate.net.

The synthesis commences with a Diels-Alder reaction between anthracene and fumaryl chloride in toluene (B28343) at reflux, which efficiently yields the corresponding diacid chloride. This intermediate is then directly treated with an aqueous solution of sodium azide to form the diacyl azide. A thermal Curtius rearrangement of the diacyl azide, followed by saponification, affords the racemic 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene. This streamlined sequence allows for the isolation of the racemic diamine as the first product. For applications requiring enantiopure ligands, a subsequent diastereoisomeric salt resolution can be performed mdpi.comresearchgate.net.

| Step | Reactants | Product |

| 1 | Anthracene, Fumaryl chloride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacid chloride |

| 2 | Diacid chloride, Sodium azide | 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacyl azide |

| 3 | Diacyl azide (thermal) | Diisocyanate intermediate |

| 4 | Diisocyanate, Saponification | Racemic 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Ethanoanthracene Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. This technology has been successfully applied to the synthesis of precursors for this compound.

A notable example is the facile and high-yielding synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, a key precursor, using a modified commercial domestic microwave oven. The reaction involves the Diels-Alder cycloaddition of anthracene and methyl acrylate in xylene. When this mixture is irradiated in the microwave reactor, the desired product is obtained in high yields (70-85%) in a remarkably short reaction time of 6-8 minutes. In contrast, classical heating methods such as using a sealed tube or conventional refluxing require 24 to 48 hours to achieve comparable yields. The significant rate enhancement observed with microwave heating is attributed to the efficient and direct transfer of energy to the reacting molecules.

| Method | Reaction Time | Temperature (°C) | Yield (%) |

| Microwave irradiation | 6-8 min | 266-280 | 70-85 |

| Sealed tube | 1440 min (24 h) | 120 | 81 |

| General refluxing | 2880 min (48 h) | 120 | 84 |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound and its derivatives to minimize environmental impact. Key principles that are particularly relevant to the synthesis of the ethanoanthracene scaffold include atom economy and the use of safer solvents or solvent-free conditions.

The foundational step in the synthesis of the 9,10-dihydro-9,10-ethanoanthracene framework is the Diels-Alder reaction. This reaction is a prime example of a process with high atom economy , as it is a [4+2] cycloaddition where all the atoms of the reactants (the diene and the dienophile) are incorporated into the final product. This results in minimal waste generation, a core tenet of green chemistry.

Furthermore, efforts have been made to conduct this reaction under more environmentally benign conditions. For instance, the Diels-Alder reaction between anthracene and maleic anhydride to produce the corresponding succinic acid anhydride derivative can be performed under solvent-free ("neat") conditions . This approach eliminates the need for petroleum-derived solvents like xylenes, which are traditionally used. The solvent-free reaction not only reduces hazardous waste but can also proceed faster than the traditional method truman.edu. Such methodologies contribute to a greener synthetic pathway by reducing reliance on non-renewable resources and minimizing the environmental impact associated with solvent use and disposal truman.edubeilstein-journals.org.

Chemical Reactions and Functional Group Transformations of 9,10 Dihydro 9,10 Ethanoanthracen 11 Amine Derivatives

Reactivity of the Amine Functionality

The primary amine group at the 11-position of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold is a key site for chemical modification. Its reactivity is influenced by the steric hindrance imposed by the bulky bicyclic structure.

Amine-Based Derivatizations

The amine functionality readily undergoes derivatization to form a variety of related compounds. For instance, derivatives such as 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxamide have been synthesized. While the direct synthesis from the diamine is a common route, the reactivity of the amine suggests its capability to participate in amide bond formation with suitable carboxylic acid derivatives.

Nucleophilic Reactivity of the Amine

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows for reactions with various electrophiles. Although specific studies on the alkylation and acylation of 9,10-Dihydro-9,10-ethanoanthracen-11-amine are not extensively detailed in the available literature, the general principles of amine chemistry suggest that it can react with alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively. The steric environment around the amine, however, may necessitate more forcing reaction conditions compared to unhindered primary amines.

Reactions Involving the Ethano Bridge

The ethano bridge in the 9,10-dihydro-9,10-ethanoanthracene system is a saturated, bicyclic structure that imparts significant rigidity to the molecule. Reactions directly involving the C-C or C-H bonds of the ethano bridge are generally challenging due to their non-activated nature. However, derivatives with functional groups on the bridge, such as 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione, offer pathways for further chemical transformations. The diketone functionality, for example, can undergo a range of carbonyl chemistry reactions.

Synthesis of Heterocyclic Systems from Amine Derivatives

The amine functionality of this compound and its derivatives serves as a valuable precursor for the synthesis of various heterocyclic systems. The construction of new rings often involves the participation of the amine nitrogen as a nucleophile.

Formation of N-Heterocyclic Carbenes (NHCs) from Diamines

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry. scripps.edu They are typically generated by the deprotonation of a corresponding azolium salt. scripps.edu The synthesis of such salts often begins with a diamine precursor. In the context of the 9,10-dihydro-9,10-ethanoanthracene scaffold, a hypothetical 9,10-Dihydro-9,10-ethanoanthracen-11,12-diamine could serve as a starting material for the synthesis of a rigid, sterically demanding NHC ligand.

The synthesis would likely proceed through the condensation of the diamine with a suitable one-carbon electrophile, such as an orthoformate, to form an aminal, followed by oxidation to the corresponding imidazolium (B1220033) salt. Subsequent deprotonation with a strong base would yield the N-heterocyclic carbene. The unique three-dimensional structure of the ethanoanthracene backbone would be expected to impart specific steric and electronic properties to the resulting NHC ligand, potentially influencing the catalytic activity of its metal complexes.

Synthesis of Pyrazole, Thiazole, and Triazole Ring Derivatives

Derivatives of the 9,10-dihydro-9,10-ethanoanthracene skeleton are valuable intermediates for the creation of novel heterocyclic systems. One key precursor is the 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazide. researchgate.netresearchgate.net This compound has been shown to be a versatile starting material that can be readily converted into a variety of 9,10-dihydro-9,10-ethanoanthracene-11,12-di-heterocyclic derivatives. researchgate.netresearchgate.net

While the available literature confirms the successful synthesis of such heterocyclic derivatives from the diacid hydrazide precursor, specific details regarding the reaction pathways and conditions for the synthesis of pyrazole, thiazole, and triazole rings are not extensively detailed in the provided information. researchgate.netresearchgate.net The general strategy involves the cyclization of the 11,12-dicarbohydrazide moiety with appropriate reagents to form the desired five-membered heterocyclic rings fused to the ethano-bridge of the anthracene (B1667546) framework.

Table 1: Heterocyclic Synthesis from 9,10-Dihydro-9,10-ethanoanthracene Derivatives

| Starting Material | Product Class | Specific Heterocycles Mentioned | Source(s) |

|---|

Note: Detailed experimental data for the synthesis of specific pyrazole, thiazole, and triazole derivatives from this scaffold were not available in the consulted resources.

Condensation Reactions to Form Anilides and Hydrazone Derivatives

The functional groups on the ethano-bridge of 9,10-dihydro-9,10-ethanoanthracene derivatives are amenable to various condensation reactions, leading to the formation of important chemical moieties such as hydrazides.

The synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides is a notable example. These compounds are prepared from a precursor cycloadduct (referred to as 3a in the source literature). researchgate.netresearchgate.net The reaction involves treating this precursor with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine to yield the corresponding diacid hydrazides. researchgate.netresearchgate.net These diacid hydrazides are not only stable products but also serve as the key intermediates for the synthesis of the heterocyclic derivatives mentioned previously. researchgate.netresearchgate.net

Information regarding the direct synthesis of anilides (amides derived from aniline) or hydrazones from this compound specifically was not found in the provided search results. Hydrazones are typically formed from the condensation of a hydrazine with a ketone or aldehyde, while anilides are formed from the acylation of aniline. The synthesis of the diacid hydrazide, however, is a well-documented transformation for this class of compounds.

Table 2: Synthesis of Hydrazide Derivatives

| Reactant 1 | Reactant 2 | Product | Source(s) |

|---|---|---|---|

| Cycloadduct 3a | Hydrazine hydrate | 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacid hydrazide (5a) | researchgate.net, researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Investigations of 9,10-Dihydro-9,10-ethanoanthracen-11-amine

The rigid, bicyclic structure of this compound provides a unique framework for detailed spectroscopic analysis. Advanced spectroscopic methods are crucial for a comprehensive understanding of its three-dimensional structure, bonding characteristics, and electronic properties, moving beyond simple confirmation of its presence.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the specific bonding arrangements and conformational details of the molecule. The vibrational modes are sensitive to the geometry of the ethano bridge and the orientation of the amine substituent.

Analysis of the FT-IR and Raman spectra allows for the assignment of characteristic vibrational frequencies. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. The presence of two distinct bands in this region would be characteristic of the symmetric and asymmetric stretching modes of the -NH₂ group. nih.gov The position and shape of these bands can provide insight into hydrogen bonding interactions.

The C-H stretching vibrations of the aromatic rings and the aliphatic ethano bridge appear in distinct regions. Aromatic C-H stretches are generally found above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹. The rigid conformation of the ethanoanthracene skeleton imposes constraints on the vibrational modes, leading to well-defined bands. Aromatic C=C stretching vibrations within the benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ range. researchgate.netnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Insights Provided |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FT-IR | Presence of primary amine, hydrogen bonding |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Confirmation of aromatic moieties |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman | Characterization of the ethano bridge |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Integrity of the benzene rings |

| C-N Stretch | 1020 - 1250 | FT-IR | Bonding of the amine substituent |

| Skeletal Deformations | < 800 | Raman | Overall molecular conformation and rigidity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While basic ¹H and ¹³C NMR are used for initial identification, advanced NMR techniques provide deeper insights into the complex stereochemistry of this compound.

The rigid, non-planar geometry of the 9,10-dihydroanthracene (B76342) ring system makes NMR spectroscopy particularly useful for differentiating between potential stereoisomers. rsc.orgrsc.org The protons on the ethano bridge (at C-11 and C-12) and the bridgehead protons (at C-9 and C-10) have chemical shifts and coupling constants that are highly dependent on their spatial relationships.

For instance, in a substituted derivative, an exo vs. endo orientation of the amine group would result in significantly different NMR spectra. The dihedral angles between adjacent protons, governed by the Karplus relationship, would lead to distinct coupling constants (³J values). 2D NMR techniques, such as COSY and NOESY, can establish through-bond and through-space correlations, respectively, allowing for unambiguous assignment of the compound's stereochemistry. The magnetic anisotropy of the aromatic rings causes significant shielding or deshielding effects on the ethano bridge protons, further aiding in structural assignment. rsc.org

As this compound is a chiral molecule, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency). However, the addition of a chiral solvating agent (CSA) can be used to differentiate and quantify them. nih.gov

CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it These diastereomeric complexes have different chemical and magnetic environments, which can lead to the resolution of signals in the NMR spectrum, a phenomenon known as enantiodifferentiation. uab.cat The mechanism relies on the differential stability and geometry of the interactions (e.g., hydrogen bonds, π-π stacking) between the CSA and each enantiomer. The magnitude of the chemical shift difference (ΔΔδ) between the signals for the two enantiomers depends on the strength of these interactions, the concentration of the CSA, and the solvent used. unipi.it This method provides a powerful tool for determining the enantiomeric excess (ee) of a sample.

| Method | Principle | Application to Target Compound | Outcome |

| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes with an optically pure CSA. | The amine group of the analyte forms differential non-covalent interactions (e.g., hydrogen bonds) with the CSA. | Separate, distinguishable signals for each enantiomer in the ¹H or ¹³C NMR spectrum, allowing for quantification of enantiomeric excess. |

UV-Visible Electronic Absorption Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The chromophore responsible for UV absorption in this compound is the 9,10-dihydroanthracene moiety, which contains two isolated benzene rings.

The absorption spectrum is expected to be similar to that of 9,10-dihydroanthracene itself, which exhibits absorption bands characteristic of benzene derivatives. nist.gov These absorptions arise from π → π* electronic transitions within the aromatic rings. libretexts.org A typical spectrum for this chromophore shows a strong absorption band around 260-270 nm, often with fine vibrational structure, which corresponds to the benzenoid ¹Lₐ and ¹Lₑ bands.

Computational and Theoretical Chemistry of 9,10 Dihydro 9,10 Ethanoanthracen 11 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively applied to study the properties of ethanoanthracene derivatives, providing insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically the optimization of its geometry to find the most stable, lowest-energy conformation. For derivatives of the 9,10-Dihydro-9,10-ethanoanthracene (B1295376) system, DFT calculations have been successfully used to determine their three-dimensional structures. mdpi.com

In a study on 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, a closely related structure, DFT calculations were performed to obtain the optimized molecular geometry. The results showed excellent agreement with the structure determined experimentally via single-crystal X-ray diffraction. mdpi.com This congruence between theoretical and experimental data validates the computational model and allows for confident analysis of the molecule's structural features.

The rigid and sterically hindered tetracyclic core of the ethanoanthracene framework imposes significant conformational constraints. Computational analyses reveal that the three six-membered rings of the bicyclic core are forced into a distinct boat conformation. mdpi.com For the parent 9,10-Dihydro-9,10-ethanoanthracen-11-amine, the amine group's orientation relative to the bridged system represents a key conformational variable, which can be thoroughly investigated using computational methods to identify the most stable rotamers.

Prediction of Vibrational and Electronic Spectra

DFT calculations are a reliable method for predicting various spectral properties. For instance, the nuclear magnetic resonance (NMR) chemical shifts for protons (¹H) and carbons (¹³C) of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid have been computed. mdpi.com The calculated NMR chemical shifts demonstrated a high level of harmony and excellent correlation with the experimentally obtained spectra, showcasing the predictive power of modern DFT methods. mdpi.comdntb.gov.ua

Beyond NMR spectra, DFT can be employed to calculate harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of the first excited states. These computational predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. avogadro.cc It is mapped onto the electron density surface of a molecule, providing a visual representation of the charge distribution. avogadro.ccresearchgate.net

The MESP map uses a color scale to denote different regions of electrostatic potential. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, the MESP map would be expected to show a significant region of negative electrostatic potential (red) localized around the nitrogen atom of the amine group, corresponding to the high electron density of the lone pair. This site would be the primary center for electrophilic attack and hydrogen bonding. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amine group, making them potential sites for interaction with nucleophiles. thaiscience.info

Quantum Chemical Descriptors and Reactivity Analysis

From the foundational data generated by DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with stronger nucleophilic character.

LUMO : The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating a stronger electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and more reactive.

For the related compound 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, DFT calculations determined the energies of the frontier orbitals. dntb.gov.ua This analysis provides a quantitative measure of the electronic properties and potential reactivity of the ethanoanthracene scaffold.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.12 |

| ELUMO | -1.54 |

| HOMO-LUMO Gap (ΔE) | 5.58 |

Data based on calculations for 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. dntb.gov.ua

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. Calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules.

| Global Reactivity Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.12 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.33 |

| Chemical Hardness (η) | 2.79 |

| Chemical Softness (S) | 0.36 |

| Electrophilicity Index (ω) | 3.36 |

Values are derived from the HOMO and LUMO energies of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid. dntb.gov.ua

Intermolecular Interaction Analysis using Computational Methods

Computational chemistry provides powerful tools for the detailed analysis of intermolecular interactions that govern the molecular recognition, crystal packing, and macroscopic properties of chemical systems. For this compound and its derivatives, methods such as Natural Bond Orbital (NBO) analysis and quantitative studies of non-covalent interactions offer deep insights into the electronic and structural features responsible for their behavior in a condensed phase.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure representation of a molecule (i.e., bonds and lone pairs). q-chem.com This localization allows for a quantitative assessment of electron density sharing between atoms, hyperconjugative interactions, and charge transfer phenomena. q-chem.comwisc.edu

For this compound, NBO analysis can elucidate the nature of the bonding within its rigid tetracyclic framework and the electronic character of the exocyclic amine group. A key application is the analysis of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In the context of intermolecular interactions, NBO analysis can characterize the specific orbital interactions that constitute hydrogen bonds or other non-covalent contacts. For instance, in a dimer of this compound, the interaction between the lone pair on the nitrogen atom (nN) of one molecule and the antibonding orbital of an N-H bond (σNH) on another molecule would be a primary indicator of hydrogen bonding. The E(2) value for this nN → σNH interaction would provide a quantitative measure of the hydrogen bond's strength. The strongest delocalization in a related simple molecule, methylamine, involves the interaction of the nitrogen lone pair with the trans C-H antibonding orbital, resulting in a stabilization of 8.13 kcal/mol. wisc.edu A similar analysis for the ethanoanthracene derivative would reveal how the bulky scaffold influences the electronic properties and donor capacity of the amine group.

Quantitative Analysis of Hydrogen Bonding and Non-Covalent Interactions

The molecular structure and packing of this compound derivatives are significantly influenced by a network of hydrogen bonds and other non-covalent interactions. Computational methods allow for the identification and quantification of these forces.

Hydrogen Bonding: The primary amine group of the title compound is a potent hydrogen bond donor and acceptor. In derivatives such as N-(12-Amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, crystal structure analysis has revealed the presence of intramolecular N—H⋯N hydrogen bonds. researchgate.netnih.gov In the solid state, molecules are often linked by intermolecular hydrogen bonds, such as (amide)N—H⋯O=C(amide) interactions in urea (B33335) derivatives, to form one-dimensional chains. researchgate.net The strength and geometry of these bonds can be precisely calculated using computational models.

Other Non-Covalent Interactions: Beyond classical hydrogen bonding, the system's interactions are governed by a variety of weaker forces. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts in crystal structures, has been applied to related ethanoanthracene derivatives. researchgate.net This analysis revealed that molecular packing is dominated by H···H, C–H···π, and H···C contacts, which collectively account for the majority of close interactions. researchgate.net For example, in one derivative, H···H contacts constituted up to 59.1% of the surface, C···H contacts up to 22.7%, and O···H contacts up to 15.8%. researchgate.net Furthermore, weak C—H⋯O and C—H⋯π interactions are crucial in forming the three-dimensional supramolecular architecture. researchgate.net In host-guest complexes involving ethanoanthracene frameworks, interactions such as (guest)C–Cl⋯π(host) have also been identified. rsc.org

These computational approaches provide a detailed picture of the forces at play, which is essential for understanding crystal engineering principles and the rational design of materials based on this scaffold.

| Interaction Type | Description | Observed in Derivatives | Reference |

|---|---|---|---|

| N—H···N Hydrogen Bond | Intramolecular or intermolecular bond between an amine donor and a nitrogen acceptor. | Yes | researchgate.netnih.gov |

| H···H Contacts | Van der Waals interactions between hydrogen atoms, significant in crystal packing. | Yes | researchgate.net |

| C–H···π Interactions | A weak hydrogen bond where a C-H group interacts with the π-system of an aromatic ring. | Yes | researchgate.net |

| H···C Contacts | Close contacts between hydrogen and carbon atoms contributing to molecular packing. | Yes | researchgate.net |

| C–H···O Hydrogen Bond | Weak interaction between a C-H donor and an oxygen acceptor. | Yes | researchgate.net |

| C–Cl···π Interaction | Interaction between a chlorinated guest molecule and the π-face of the host framework. | Yes | rsc.org |

Computational Modeling of Molecular Interactions

Computational modeling extends the analysis of intermolecular forces to predict how molecules like this compound interact with larger biological systems and how their spectroscopic properties arise from their electronic structure.

Insights into Ligand-Receptor Interactions (excluding therapeutic efficacy)

Molecular docking and molecular dynamics simulations are invaluable computational techniques for visualizing and analyzing the potential binding modes of a ligand within a biological receptor's active site. While direct studies on this compound are limited, a wealth of information can be gleaned from computational studies on structurally related compounds. These studies provide a framework for understanding how the rigid ethanoanthracene scaffold can orient functional groups to engage in specific interactions with protein residues.

Studies on derivatives targeting various receptors have highlighted common interaction patterns:

Hydrogen Bonding: The amine or amide functionalities on the ethano-bridge frequently form hydrogen bonds with polar amino acid residues. For instance, in modeling studies of anthracene-dione derivatives with Topoisomerase II, conventional hydrogen bonds were observed with residues like LYS638, ASN790, and GLN805. neuroquantology.com

Hydrophobic and π-Interactions: The large, rigid, and aromatic anthracene (B1667546) core is well-suited for hydrophobic and π-stacking interactions. Molecular docking of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives into the xanthine (B1682287) oxidase active site revealed that an aromatic amino acid fragment was essential for inhibition, pointing to the importance of π-π interactions. nih.gov Similarly, π-anion and π-alkyl interactions with residues such as GLU769 and PHE823 have been noted in related systems. neuroquantology.com

Shape Complementarity: The rigid, three-dimensional structure of the ethanoanthracene core plays a crucial role in achieving shape complementarity with the receptor's binding pocket. This scaffold acts as a rigid spacer, positioning key interacting groups at precise distances and angles to optimize binding. A hypothetical binding mode for dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators has been proposed based on these principles. nih.gov

These computational insights suggest that this compound would likely bind to a receptor through a combination of hydrogen bonds mediated by its primary amine and extensive hydrophobic/π-stacking interactions involving its tricyclic core.

| Interaction Type | Interacting Ligand Group | Potential Receptor Residues | Reference System |

|---|---|---|---|

| Hydrogen Bond | Amine/Amide on ethano-bridge | Lys, Asn, Gln (polar/charged) | Topoisomerase II Inhibitors neuroquantology.com |

| π-π Stacking | Anthracene Core | Phe, Tyr, Trp (aromatic) | Xanthine Oxidase Inhibitors nih.gov |

| Hydrophobic | Anthracene Core / Alkyl groups | Val, Leu, Ile, Phe (nonpolar) | Glucocorticoid Receptor Modulators nih.gov |

| π-Anion | Anthracene Core | Glu, Asp (acidic) | Topoisomerase II Inhibitors neuroquantology.com |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Computational quantum chemistry is routinely used to predict spectroscopic parameters, which aids in structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory (DFT) is a highly accurate method for predicting both ¹H and ¹³C NMR chemical shifts. d-nb.info The process typically involves:

Geometry optimization of the molecule using a selected functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(2d,p)). d-nb.infonih.gov

Calculation of the NMR shielding tensors using a method like Gauge-Including Atomic Orbital (GIAO). nih.gov

Conversion of the calculated isotropic shielding values to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

For flexible molecules, it is crucial to perform a conformational search and calculate the Boltzmann-averaged chemical shifts to achieve high accuracy. d-nb.info The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the predictions. d-nb.info Modern approaches also integrate machine learning algorithms with DFT calculations to achieve mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C shifts. nih.govnih.gov

UV-Vis Absorption: The prediction of electronic absorption spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and the inclusion of solvent effects. d-nb.info

For molecules containing aromatic chromophores like the anthracene moiety in this compound, functionals such as PBE0, B3LYP, and CAM-B3LYP have shown good performance in predicting the wavelength of maximum absorption (λmax). nih.gov Gas-phase calculations often result in significant errors (blue-shifted λmax values), making the use of implicit solvent models like CPCM or SMD essential for obtaining results that correlate well with experimental spectra measured in solution. d-nb.info The calculations provide not only the excitation energies (and thus λmax) but also the oscillator strengths, which relate to the intensity of the absorption bands. d-nb.info

| Spectroscopy | Computational Method | Common Functionals | Key Considerations | Reference |

|---|---|---|---|---|

| NMR | DFT with GIAO | B3LYP, M06-2X, PBE1PBE | Conformational averaging, solvent model (PCM) | d-nb.infonih.govresearchgate.net |

| UV-Vis | Time-Dependent DFT (TD-DFT) | PBE0, B3LYP, CAM-B3LYP | Solvent model (CPCM, SMD) is critical | d-nb.infonih.gov |

Supramolecular Chemistry and Host Guest Interactions of Ethanoanthracene Amines

Design Principles for Roof-Shaped Host Compounds

The fundamental design principle for host compounds based on the 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework is the exploitation of its rigid, pre-organized V-shaped cleft. rsc.orgacs.orgrsc.org This inherent geometry provides a well-defined cavity suitable for encapsulating guest molecules. The effectiveness of these hosts is further enhanced by introducing functional groups onto the rigid scaffold, which act as specific binding sites.

A series of crystalline host molecules has been developed using this framework by appending diarylmethanol groups, which are effective at forming clathrates. rsc.org These appended groups provide sites for hydrogen bonding and other non-covalent interactions that drive the formation of host-guest complexes. The resulting hosts have shown the ability to form crystalline inclusion compounds with a wide array of uncharged organic molecules, displaying a preference for amines and aromatic hydrocarbons. rsc.org The choice of functional groups is critical; for instance, comparing trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid with its dimethyl ester derivative reveals significant differences in guest selectivity, highlighting the role of hydrogen-bonding capability in molecular recognition. rsc.org The rigid nature of the ethanoanthracene backbone ensures that the binding sites are held in a specific orientation, a concept known as preorganization, which minimizes the entropic penalty of binding and leads to stronger and more selective host-guest interactions. acs.org

Formation and Structural Analysis of Inclusion Complexes and Clathrates

Host molecules derived from the 9,10-dihydro-9,10-ethanoanthracene skeleton readily form crystalline inclusion compounds, or clathrates, with a variety of guest molecules. The formation of these complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π interactions, facilitated by the shape complementarity between the host's cavity and the guest molecule.

X-ray crystallography has been instrumental in elucidating the structures of these assemblies. For example, the crystal structure of trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol has been determined with guests such as ethanol (B145695), nitroethane, and benzene (B151609). rsc.org These studies reveal that the host molecule can adopt different conformations to accommodate guests of varying sizes and polarities. With ethanol, the host forms a complex with a 1:2 host-to-guest ratio, while the ratios are 1:1 with nitroethane and 2:1 with benzene. rsc.org This conformational flexibility, combined with the rigid framework, allows for the creation of specific voids and channels within the crystal lattice that are precisely tailored for guest inclusion.

The resulting host system forms a 2₁-helical column in the solid state. This columnar architecture creates channels that can include guest molecules, such as n-alkyl alcohols. The packing structure of these helical columns can be tuned according to the size and shape of the included guest, demonstrating an adaptable yet well-ordered chiral environment. acs.org The formation of such helical structures is a key goal in supramolecular chemistry, as they mimic complex biological assemblies and have potential applications in chiral recognition and catalysis.

The specific functional groups on the ethanoanthracene scaffold dictate the nature of the intermolecular interactions that stabilize the supramolecular assembly. In hosts containing hydroxyl or carboxylic acid groups, hydrogen bonding is the dominant organizing force. For instance, the complex between trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol and ethanol features a large 16-membered ring formed by hydrogen bonds involving four hydroxyl groups from two host and two guest molecules. rsc.org In contrast, when the guest is aprotic, like benzene, the host's hydroxyl groups may form intramolecular O-H···π interactions, leading to true lattice-type inclusion where guests occupy tunnels within the crystal structure. rsc.org

When amine-functionalized ethanoanthracenes are combined with acidic components, both ionic and hydrogen bonds contribute to the assembly. In the chiral system formed from (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine and (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, proton transfer from the acid to the amine creates ammonium (B1175870) carboxylate salt bridges. acs.org These strong ionic interactions, in concert with a network of hydrogen bonds, drive the formation of the robust 2₁-helical columnar structure. acs.org Such cooperative interactions are crucial for the formation of stable and highly ordered supramolecular architectures.

Guest Inclusion Mechanisms and Selectivity Studies

The inclusion of guest molecules into the cavities of ethanoanthracene-based hosts is a dynamic process governed by thermodynamic factors and molecular complementarity. The rigid, roof-shaped cavity provides a size- and shape-selective environment, which is the basis for molecular recognition. The selectivity of these hosts can be finely tuned by modifying the functional groups attached to the ethanoanthracene backbone.

Several factors contribute to the binding affinity and selectivity observed in these host-guest systems:

Size and Shape Complementarity: The primary determinant of selectivity is the geometric fit between the guest molecule and the host's cavity. Isomers with different shapes, such as the linear p-xylene versus the bent o-xylene, will interact differently with the V-shaped cleft of the host. rsc.orgacs.org

Host-Guest Interactions: The nature and number of non-covalent interactions are critical. Hosts capable of hydrogen bonding, such as trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid, show different selectivity profiles compared to their ester analogues, which cannot act as hydrogen bond donors. rsc.org In complexes with aromatic guests, weak C-H···π and π-π interactions also play a significant role.

Crystal Packing and Void Formation: Selectivity is not solely a property of a single host-guest pair but is also influenced by how the complexes pack in the crystal lattice. The inclusion of one type of guest may lead to a more stable crystal packing arrangement than another, thereby driving the selective crystallization of that specific complex from a mixture. acs.org Isomer selectivity is often most pronounced when the different isomeric guests template entirely different crystal structures of the host framework. acs.org

The ability of ethanoanthracene hosts to discriminate between structurally similar molecules makes them highly effective for the separation of isomeric mixtures, a significant challenge in industrial chemistry due to the similar physical properties of isomers. rsc.orgrhhz.net

Research has demonstrated the successful application of these roof-shaped hosts in separating mixtures of dichlorobenzenes (DCBs) and xylenes. rsc.orgrsc.org For example, trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid shows remarkable selectivity for p-xylene when crystallized from equimolar binary mixtures with either o-xylene or m-xylene. rsc.org Similarly, other derivatives have been shown to selectively include m-DCB from a mixture with p-DCB, which is one of the most difficult separations in the chemical industry. rsc.org This selective enclathration process, where one isomer is preferentially included in the host's crystal lattice, allows for the purification of a specific isomer from a mixture via crystallization.

Table 1: Selectivity of Ethanoanthracene Host H1 for Xylene Isomers Host H1: trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid Data sourced from competition experiments with equimolar binary guest mixtures. rsc.org

| Guest Mixture (1:1) | Guest Included in Crystal | Selectivity (%) |

| o-Xylene / p-Xylene | p-Xylene | 96.6% |

| m-Xylene / p-Xylene | p-Xylene | 93.6% |

Table 2: Selectivity of Ethanoanthracene Host H3 for Dichlorobenzene (DCB) Isomers Host H3: A derivative of 9,10-dihydro-9,10-ethanoanthracene Data sourced from competition experiments with binary guest mixtures. rsc.org

| Guest Mixture | Guest Included in Crystal | Selectivity Factor (K) |

| 17.2% m-DCB / 82.8% p-DCB | m-DCB | 24.0 |

| 49.5% m-DCB / 50.5% p-DCB | m-DCB | 14.0 |

Role of Charge-Assisted Hydrogen Bonding in Selectivity

The selectivity of host-guest interactions involving ethanoanthracene derivatives is significantly influenced by the nature of the hydrogen bonding between the host and guest molecules. While conventional hydrogen bonds play a role, charge-assisted hydrogen bonds can be a dominant factor in determining binding affinity and selectivity. This is particularly relevant when the host or guest molecules can exist in an ionized state.

In a study of a related compound, trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid, the selectivity for certain guest molecules was attributed to the formation of strong charge-assisted hydrogen bonds. For instance, when presented with binary mixtures of pyridine and various methylpyridines (picolines), the dicarboxylic acid host showed high selectivity for 2-methylpyridine and 3-methylpyridine over pyridine and 4-methylpyridine. This preference was not solely due to the physical fit of the guest within the host's cavity (enclathration) but was also a result of the stronger hydrogen bonding interactions.

The concept of charge-assisted hydrogen bonding involves the electrostatic attraction between a charged or partially charged donor and acceptor, which strengthens the hydrogen bond. In the case of the aforementioned dicarboxylic acid, proton transfer from the acidic host to the more basic guest molecules can occur, leading to the formation of an ion pair. This ionic interaction significantly enhances the stability of the host-guest complex.

For 9,10-Dihydro-9,10-ethanoanthracen-11-amine, the primary amine group can act as a hydrogen bond donor. In its neutral form, it can participate in conventional hydrogen bonding. However, under acidic conditions, the amine group can be protonated to form an ammonium cation (-NH3+). This positively charged group can then form strong charge-assisted hydrogen bonds with anionic or electron-rich guest molecules. This interaction would be a key determinant of its selectivity towards guests with complementary functionalities.

The table below illustrates the selectivity of the related trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid for different guest molecules, highlighting the significant role of the guest's nature in the binding affinity.

| Guest Mixture | Preferred Guest | Selectivity Coefficient (K) |

| 2-Methylpyridine / Pyridine | 2-Methylpyridine | 8.3 |

| 2-Methylpyridine / 4-Methylpyridine | 2-Methylpyridine | 7.1 |

Applications in Molecular Recognition

The rigid, pre-organized structure of the 9,10-dihydro-9,10-ethanoanthracene framework makes it an excellent scaffold for the design of host molecules for molecular recognition. Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, and it is a fundamental process in many areas of chemistry and biology.

The amine functionality in this compound provides a specific site for interaction with guest molecules. This interaction can be tailored by modifying the chemical environment. For example, by controlling the pH, the amine group can be kept in its neutral or protonated state, thereby tuning its binding preferences. In its protonated, cationic form, it would be expected to selectively bind anionic guests, such as carboxylates or phosphates, through charge-assisted hydrogen bonding and electrostatic interactions.

The bulky and rigid nature of the ethanoanthracene unit also contributes to its utility in molecular recognition by providing a well-defined binding cavity. This steric feature is crucial in creating size and shape selectivity, allowing the host to differentiate between potential guests based on their geometric properties. For instance, the bulky 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (B1165640) has been used as a "stopper" in the synthesis of rotaxanes, which are mechanically interlocked molecules with applications in molecular machinery. This demonstrates the utility of this framework in constructing complex supramolecular architectures.

The potential applications of this compound in molecular recognition include:

Sensing: By attaching a chromophore or fluorophore to the ethanoanthracene backbone, the binding of a specific guest could lead to a change in the spectroscopic properties, allowing for the detection of the guest molecule.

Separation: The selective binding properties could be exploited for the separation of specific ions or small molecules from a mixture.

Catalysis: By creating a binding pocket that stabilizes the transition state of a reaction, the ethanoanthracene-based host could act as a catalyst.

While specific applications for this compound are not extensively documented, the principles of host-guest chemistry and the known behavior of related compounds suggest its potential as a valuable component in the design of new materials and systems for molecular recognition.

Catalytic Applications of 9,10 Dihydro 9,10 Ethanoanthracene Derived Ligands

Chiral Ligand Development from Ethanoanthracene Diamines

The primary building block for these ligand systems is trans-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine (ANDEN). Its rigid structure effectively translates the chirality of the 11- and 12-positions to the catalytic center, making it an attractive backbone for creating a well-defined chiral environment.

Chiral amino-phosphine and amido-phosphine ligands have been synthesized on multi-gram scales starting from both racemic and enantiopure ANDEN. uzh.chrsc.org The reaction of ANDEN with chlorodiphenylphosphine (B86185) (PClPh2) in the presence of triethylamine (B128534) (NEt3) yields the corresponding chiral amino-phosphine ligand. uzh.chrsc.orgresearchgate.net

This amino-phosphine ligand exhibits ambidentate characteristics, meaning it can coordinate to metals through either the phosphorus or nitrogen atoms. uzh.chrsc.org This dual reactivity allows for the synthesis of different types of metal complexes. For instance, deprotonation of the N-H bond leads to the formation of amido-phosphine ligands, which can then be used to form complexes with hard metal centers. uzh.ch

Transition Metal Complexes for Catalysis

The ligands derived from the 9,10-dihydro-9,10-ethanoanthracene (B1295376) scaffold have been used to prepare a variety of transition metal complexes, which have shown significant activity in important catalytic transformations.

A novel catalytic system comprising palladium(II) acetate (B1210297) and a 9,10-dihydro-9,10-ethanoanthracene-11,12-diimine ligand has been developed and shown to be highly efficient for the Suzuki-Miyaura cross-coupling reaction. oup.comresearchgate.net This system effectively catalyzes the coupling of various aryl bromides and activated aryl chlorides with arylboronic acids. oup.comresearchgate.net The reactions proceed in high yields under remarkably mild and aerobic conditions, using an ethanol (B145695)/aqueous medium at room temperature. oup.comresearchgate.netresearchgate.net

The operational simplicity and efficiency of this palladium complex highlight the potential of the ethanoanthracene backbone in creating robust ligands for cross-coupling catalysis.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)2 / Diimine Ligand | EtOH/H2O | Room Temp | 98 |

| 2 | Pd(OAc)2 | EtOH/H2O | Room Temp | <5 |

The synthesized chiral amino-phosphine and amido-phosphine ligands have been successfully complexed with both iridium and magnesium. uzh.chrsc.orgresearchgate.net The coordination behavior depends on the metal's properties. The soft Ir(I) center binds to the soft phosphorus atoms, forming P-chelated complexes. uzh.chrsc.org In contrast, the hard Mg(II) ion coordinates with the hard amide anions (formed after deprotonation), resulting in an N-bound C2-symmetric complex. uzh.chrsc.org

These complexes have been investigated as catalysts in olefin hydroamination reactions. uzh.chrsc.orgresearchgate.net

Magnesium Complex : The chiral magnesium amido-phosphine complex catalyzes the intramolecular hydroamination of 2,2'-diphenyl-pent-4-ene-amine, affording the product quantitatively, albeit with modest enantioselectivity (7% ee). uzh.ch

Iridium Complex : The dinuclear iridium amino-phosphine complex, in the presence of a co-catalyst like phenyllithium (B1222949) (PhLi) or lithium diisopropylamide (LDA), catalyzes the intermolecular hydroamination of norbornene with aniline, yielding the corresponding aminobornane product in up to 68% yield and 16% ee. uzh.ch

The crystal structures of the iridium complexes reveal flexible, symmetry-lowering seven-membered P-chelate rings. uzh.chrsc.org

Table 2: Catalytic Performance in Hydroamination Reactions

| Catalyst | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (S,S)-Mg Complex | Intramolecular | 2,2'-diphenyl-pent-4-ene-amine | 100% | 7% |

Organocatalysis Utilizing Ethanoanthracene Amine Scaffolds

The rigid diamine backbone of 9,10-dihydro-9,10-ethanoanthracene is also a promising scaffold for the development of N-Heterocyclic Carbene (NHC) organocatalysts.

While specific NHC catalysts based on the 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine (B13399744) scaffold are not extensively documented in the cited literature, their synthesis is highly plausible based on established protocols for creating NHC precursors from chiral diamines. beilstein-journals.orgnih.gov A common and effective method involves the cyclization of a diamine with an orthoformate ester. bohrium.com

For the ethanoanthracene scaffold, the synthesis would involve reacting trans-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene with triethyl orthoformate. bohrium.com This reaction, typically catalyzed by an acid such as ammonium (B1175870) chloride, would form the five-membered imidazolinium ring fused to the rigid bicyclic backbone. This would result in a chiral imidazolinium salt, which is the direct precursor to the free N-heterocyclic carbene. nih.gov Deprotonation of this salt would yield the chiral NHC, ready for use in organocatalysis or for complexation with transition metals. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| 9,10-Dihydro-9,10-ethanoanthracen-11-amine | - |

| trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | ANDEN |

| 9,10-Dihydro-9,10-ethanoanthracene-11,12-diimine | - |

| Chlorodiphenylphosphine | - |

| Triethylamine | NEt3 |

| Palladium(II) acetate | Pd(OAc)2 |

| Phenyllithium | PhLi |

| Lithium diisopropylamide | LDA |

| Triethyl orthoformate | - |

Specific Catalytic Transformations

Ligands derived from the rigid, C₂-symmetric 9,10-dihydro-9,10-ethanoanthracene scaffold have been investigated in various catalytic transformations. The unique steric and electronic properties imparted by this framework make its derivatives, particularly the chiral diamine variants, effective in creating a well-defined chiral pocket around a metal center. This section focuses on the application of these ligands in specific catalytic reactions, highlighting their role in achieving high selectivity and efficiency.

Olefin Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. The development of catalysts for the enantioselective hydroamination of unactivated olefins remains a significant challenge in synthetic chemistry. While a wide array of chiral ligands have been developed for various transition metal-catalyzed reactions, the application of ligands derived from the 9,10-dihydro-9,10-ethanoanthracene backbone in olefin hydroamination is not extensively documented in scientific literature. Research in catalytic hydroamination often focuses on catalyst systems employing metals like rhodium, iridium, copper, and rare-earth metals, paired with different classes of chiral ligands. nih.govnih.govmit.edu

Enantioselective Synthesis

In contrast to hydroamination, ligands derived from the 9,10-dihydro-9,10-ethanoanthracene framework have found significant application in the field of enantioselective synthesis, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA). wikipedia.org This reaction is a powerful tool for the construction of stereogenic centers and has been widely adopted in the synthesis of complex molecules. sigmaaldrich.com

The key ligands in this context are derived from chiral 11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, which serves as the scaffold for a specific class of "Trost ligands". In these ligands, the two amino groups are functionalized with diphenylphosphino-substituted aromatic rings, creating a chiral diphosphine ligand that can effectively coordinate with a palladium center. umich.edu

The palladium-Trost ligand complex creates a chiral environment that allows for the enantioselective attack of a nucleophile on a π-allylpalladium intermediate. mdpi.com This methodology is versatile, enabling the formation of various bond types with high levels of asymmetric induction. The reaction accommodates a wide range of soft carbon nucleophiles as well as nitrogen and oxygen nucleophiles. sigmaaldrich.comsigmaaldrich.com

Research Findings in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

The effectiveness of the anthracenyl-based Trost ligand is demonstrated in the desymmetrization of meso-substrates and the alkylation of racemic allylic acetates and carbonates. High yields and excellent enantioselectivities are consistently achieved for a variety of nucleophiles.

Below is a table summarizing representative results from palladium-catalyzed AAA reactions using ligands derived from the 9,10-dihydro-9,10-ethanoanthracene scaffold.

| Allylic Substrate | Nucleophile | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Allylic Alkylation (C-C) | 98 | >99 |

| Cyclohexenyl acetate | Dimethyl malonate | Allylic Alkylation (C-C) | 92 | 98 |

| rac-1,3-Diphenyl-2-propenyl acetate | Benzylamine | Allylic Amination (C-N) | 95 | 97 |

| Cyclopentenyl acetate | Phthalimide | Allylic Amination (C-N) | 90 | 96 |

| Cyclohexenyl acetate | Phenol | Allylic Etherification (C-O) | 85 | 94 |

The high enantioselectivities observed are attributed to the well-defined chiral pocket created by the ligand around the palladium center. The rigid 9,10-dihydro-9,10-ethanoanthracene backbone ensures that the steric bulk of the diphenylphosphino groups is projected effectively, directing the incoming nucleophile to one face of the allylic substrate. acs.org This control over the stereochemical outcome makes these ligands highly valuable in the synthesis of chiral building blocks for pharmaceuticals and natural products. wikipedia.org

Advanced Materials Science Applications Based on Ethanoanthracene Amine Architecture

Polymeric Materials and "Artificial Proteins"

The bulky and conformationally restricted ethanoanthracene scaffold is a valuable component in the synthesis of high-performance polymers. When derivatives of this structure are incorporated into polymer backbones, they disrupt chain packing, often enhancing solubility while simultaneously increasing thermal stability due to the rigid nature of the monomer. Polyamides, known for their high strength, durability, and chemical resistance, are a key class of polymers benefiting from this architecture. enneatech.com3faktur.com

While direct polymerization of 9,10-Dihydro-9,10-ethanoanthracen-11-amine is not widely documented in available literature, the use of structurally similar ethanoanthracene derivatives demonstrates the potential of this chemical family. For instance, polyhydrazides have been synthesized by polymerizing 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide with various diacid chlorides. researchgate.net These polymers exhibit good solubility in polar aprotic solvents like N-methyl pyrrolidine (B122466) (NMP) and dimethylsulfoxide (DMSO) and are semi-crystalline in nature. researchgate.net The inherent viscosities of these polyhydrazides are in the range of 0.45–0.71 dL/g, indicating the formation of substantial polymer chains. researchgate.net

The incorporation of such rigid, non-coplanar structures can be envisioned as a step toward creating "artificial proteins." This concept involves designing synthetic polymers that fold into stable, well-defined three-dimensional conformations, mimicking the structure and function of natural proteins. The fixed geometry of the ethanoanthracene unit can introduce predictable kinks and turns in a polymer chain, guiding its folding into more ordered, less random secondary structures.

| Monomer Precursor | Polymer Type | Key Properties |

| 9,10-dihydro-9,10-ethanoanthracene-11,12-dihydrazide | Polyhydrazide | Semi-crystalline; Soluble in polar solvents (NMP, DMSO); Inherent viscosities of 0.45–0.71 dL/g. researchgate.net |

Optoelectronic Device Components (General for Anthracene (B1667546) Derivatives)

Anthracene and its derivatives are cornerstone materials in the field of organic optoelectronics due to their intrinsic luminescent properties and charge-transport capabilities. mdpi.comrroij.combeilstein-journals.orgrsc.orgresearchgate.net The fused aromatic ring system provides a platform for high fluorescence quantum yields, making these compounds excellent candidates for emitters in organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.org Furthermore, the ability of planar anthracene units to form ordered stacks (π-π stacking) facilitates efficient charge transport, a critical requirement for the active layer in organic field-effect transistors (OFETs). rsc.orgmdpi.comresearchgate.net

Functionalization of the anthracene core allows for the fine-tuning of its electronic properties. For example, attaching different side chains can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for matching the energy levels of electrodes to ensure efficient charge injection. mdpi.com Side-chain engineering can also influence molecular packing in the solid state, which directly impacts charge carrier mobility. rsc.org

Several anthracene derivatives have demonstrated impressive performance in optoelectronic devices. In OFETs, mobilities for both holes and electrons are key performance metrics. researchgate.netmit.edu Anthracene-based materials have achieved high hole mobilities, with some derivatives showing performance metrics that make them suitable for applications in flexible circuits and displays. rsc.orgresearchgate.net The combination of high charge mobility and strong fluorescence also makes certain anthracene derivatives suitable for organic light-emitting transistors (OLETs), which integrate the functions of a transistor and a light source in a single device. rsc.org

| Anthracene Derivative | Device Type | Key Performance Metric(s) |

| 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) | OLED | Blue emission, Current Efficiency: 1.82 cd/A. rsc.org |

| 2-(4-octyloxyphenyl)anthracene (AntPh-OC8) | OFET | Highest Hole Mobility: up to 2.59 cm²/V·s. rsc.org |

| 6-(4-(-2 Ethyl Octyl) Phenyl) 2-Phenyl Anthracene (EOPPA) | OFET | Hole Mobility: > 0.18 cm²/V·s; High on/off ratio; Thermally stable up to 225 °C. researchgate.net |

Self-Assembly in Materials Design

Self-assembly is a powerful bottom-up approach for creating complex, functional nanostructures. Molecules containing the rigid, aromatic ethanoanthracene core are excellent candidates for designing self-assembling systems. The process is driven by non-covalent interactions, primarily π-π stacking of the anthracene units and, in the case of the target amine, hydrogen bonding. mdpi.com These interactions guide the molecules to organize into well-defined, ordered aggregates such as fibers, sheets, or capsules. acs.orgresearchgate.net

The bent geometry of the 9,10-dihydro-9,10-ethanoanthracene (B1295376) framework makes it a particularly useful building block for supramolecular capsules and cages. acs.org These structures can encapsulate guest molecules, creating isolated nano-environments with unique chemical and physical properties.

The tendency of anthracene derivatives to aggregate also leads to the formation of organogels. acs.orgnih.gov In this process, low-molecular-weight gelators self-assemble into three-dimensional networks that immobilize solvent molecules. The formation of these networks is often influenced by intermolecular hydrogen bonds and π-π stacking of the anthracene moieties. acs.org An interesting phenomenon observed in some of these systems is gelation-induced enhanced fluorescence, where the restriction of intramolecular motion upon gel formation leads to a significant increase in emission intensity. acs.org

Potential in Metal-Organic Framework (MOF) Synthesis